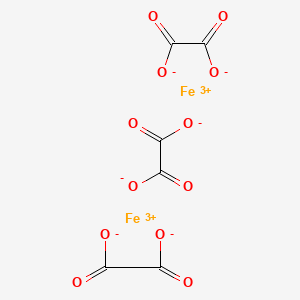

Iron oxalate

Descripción

Propiedades

Número CAS |

2944-66-3 |

|---|---|

Fórmula molecular |

C6Fe2O12 |

Peso molecular |

375.75 g/mol |

Nombre IUPAC |

iron(3+);oxalate |

InChI |

InChI=1S/3C2H2O4.2Fe/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

Clave InChI |

VEPSWGHMGZQCIN-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Fe+3].[Fe+3] |

SMILES canónico |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Fe+3].[Fe+3] |

Otros números CAS |

15843-42-2 446884-61-3 2944-66-3 |

Pictogramas |

Irritant |

Sinónimos |

Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |

Origen del producto |

United States |

Foundational & Exploratory

Ferrous Oxalate Versus Ferric Oxalate: A Technical Guide

Introduction

Iron oxalates, existing in two primary oxidation states—ferrous (Fe²⁺) and ferric (Fe³⁺)—are compounds that, despite their compositional similarities, exhibit markedly different physicochemical properties. These differences are critical in their application across various scientific and industrial domains, including catalyst development, materials science, and pharmaceuticals. This technical guide provides an in-depth comparison of ferrous oxalate (B1200264) and ferric oxalate, focusing on their core properties, synthesis, and redox behavior, tailored for researchers, scientists, and professionals in drug development.

Core Properties: A Comparative Analysis

The fundamental properties of ferrous and ferric oxalate are summarized below, highlighting the impact of the iron's oxidation state.

| Property | Ferrous Oxalate (FeC₂O₄) | Ferric Oxalate (Fe₂(C₂O₄)₃) |

| Molar Mass | 143.86 g/mol [1][2] | 375.77 g/mol (anhydrous)[3] |

| Appearance | Yellow to greenish-yellow crystalline powder.[4][5][6] | Pale yellow amorphous powder (anhydrous) or lime green solid (hydrated).[3][7][8][9] |

| Solubility in Water | Sparingly soluble/Insoluble.[1][4][6][10] | Soluble in water and acids, insoluble in alkali.[8][11] |

| Oxidation State of Iron | +2[5] | +3[12] |

| Decomposition Temperature | The dihydrate dehydrates at 120 °C and the anhydrous form decomposes near 190 °C.[4][6][13] | Decomposes upon heating to 100°C.[8][11] |

| Crystal Structure | Orthorhombic (dihydrate).[1] | Monoclinic.[3] |

| Magnetic Properties | Paramagnetic.[14][15] | Paramagnetic at higher temperatures with weak antiferromagnetic interactions at low temperatures.[16][17] |

Experimental Protocols: Synthesis Methodologies

The synthesis of ferrous and ferric oxalates involves distinct chemical pathways, reflecting their differing stabilities and solubilities.

Synthesis of Ferrous Oxalate

Ferrous oxalate is typically synthesized via a precipitation reaction. A common method involves the reaction of an aqueous solution of a ferrous salt, such as ferrous ammonium (B1175870) sulfate (B86663) or ferrous sulfate, with oxalic acid.[2][18][19] The low solubility of ferrous oxalate in water allows for its efficient separation from the reaction mixture by filtration.[20][21] To prevent the oxidation of Fe²⁺ to Fe³⁺, the reaction can be carried out in the presence of an antioxidant like hydroxylamine (B1172632) hydrochloride or ascorbic acid.[22]

Experimental Workflow: Synthesis of Ferrous Oxalate

Caption: A generalized workflow for the precipitation synthesis of ferrous oxalate.

Synthesis of Ferric Oxalate

The synthesis of ferric oxalate is more complex due to its higher solubility. One common laboratory method involves the reaction of freshly prepared ferric hydroxide (B78521) with a solution of potassium oxalate and oxalic acid to form a soluble green complex, potassium ferrioxalate (B100866) (K₃[Fe(C₂O₄)₃]).[23][24] Another approach involves the oxidation of ferrous oxalate. In this process, ferrous oxalate is suspended in water with oxalic acid, and an oxidizing agent, such as hydrogen peroxide, is added to convert the ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).[18][20][25]

Experimental Workflow: Synthesis of Ferric Oxalate via Oxidation

Caption: A simplified workflow for the synthesis of ferric oxalate through the oxidation of ferrous oxalate.

Redox Chemistry and Stability

The interconversion between ferrous and ferric oxalate is a key aspect of their chemistry. Ferrous oxalate can be oxidized to the ferric state, while ferric oxalate can be reduced to the ferrous state. This redox relationship is fundamental to their roles in various chemical and biological systems.

Ferric oxalate is notably sensitive to light.[9][12] Upon exposure to light or other high-energy radiation, it undergoes photoreduction, where the Fe³⁺ ion is reduced to Fe²⁺, and an oxalate ligand is oxidized to carbon dioxide.[12] In the absence of light, the ferrioxalate complex is relatively stable.[12] The stability of iron-oxalate complexes in solution is also dependent on pH, temperature, and the presence of dissolved oxygen.[26]

References

- 1. Ferrous Oxalate | C2FeO4 | CID 10589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ferrous Oxalate Formula - GeeksforGeeks [geeksforgeeks.org]

- 3. webqc.org [webqc.org]

- 4. Iron(II) oxalate - Wikipedia [en.wikipedia.org]

- 5. CAS 516-03-0: Ferrous oxalate | CymitQuimica [cymitquimica.com]

- 6. Ferrous oxalate | 516-03-0 [amp.chemicalbook.com]

- 7. Ferric oxalate - Wikipedia [en.wikipedia.org]

- 8. Ferric oxalate | 2944-66-3 [chemicalbook.com]

- 9. grokipedia.com [grokipedia.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Page loading... [guidechem.com]

- 12. Ferrioxalate - Wikipedia [en.wikipedia.org]

- 13. Ferrous Oxalate [chembk.com]

- 14. Ferrous oxalate dihydrate | 6047-25-2 [chemicalbook.com]

- 15. Ferrous oxalate dihydrate Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. ijirset.com [ijirset.com]

- 17. researchgate.net [researchgate.net]

- 18. studylib.net [studylib.net]

- 19. cerritos.edu [cerritos.edu]

- 20. US1899674A - Process for the production of ferric oxalate - Google Patents [patents.google.com]

- 21. Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for High Pressure Research [mdpi.com]

- 22. CN102336646A - Preparation method of ferrous oxalate - Google Patents [patents.google.com]

- 23. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]

- 24. byjus.com [byjus.com]

- 25. drcarman.info [drcarman.info]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Iron(II) Oxalate Dihydrate

This technical guide provides a comprehensive overview of the crystal structure of iron(II) oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O), a compound of interest to researchers, scientists, and drug development professionals. This document details the crystallographic parameters of its two primary polymorphs, outlines experimental protocols for its synthesis and analysis, and visualizes its molecular structure and experimental workflows.

Iron(II) oxalate dihydrate is a coordination polymer consisting of iron(II) centers linked by oxalate ligands.[1] It is known to exist in two polymorphic forms: the monoclinic α-phase and the orthorhombic β-phase.[2][3] The specific polymorph obtained is dependent on the synthesis conditions, such as temperature.[2] The α-form is typically synthesized at elevated temperatures (e.g., 80-90°C), while the β-form can be prepared at room temperature.[2][4]

Crystallographic Data

The crystallographic parameters for the α and β polymorphs of iron(II) oxalate dihydrate are summarized in the table below. These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of a crystal.

| Parameter | α-Iron(II) Oxalate Dihydrate | β-Iron(II) Oxalate Dihydrate |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Cccm |

| a (Å) | 12.06[4] | 12.49[4] |

| b (Å) | 5.56[4] | 5.59[4] |

| c (Å) | 9.95[4] | 9.87[4] |

| α (˚) | 90 | 90 |

| β (˚) | 128.5[4] | 90 |

| γ (˚) | 90 | 90 |

Molecular Structure

In both polymorphs, the iron(II) ion is in an octahedral coordination environment.[3] It is bonded to four oxygen atoms from two bidentate oxalate anions in the equatorial positions and two oxygen atoms from two water molecules in the axial positions.[3] This arrangement forms infinite linear chains of alternating iron(II) ions and oxalate ligands.[3][5] These chains are then interconnected through hydrogen bonding.[4]

Coordination environment of the Iron(II) ion.

Experimental Protocols

The synthesis of high-quality single crystals of iron(II) oxalate dihydrate is crucial for detailed structural analysis. A common method is hydrothermal synthesis. The following table outlines a typical procedure for the synthesis of α-iron(II) oxalate dihydrate.

| Step | Procedure | Notes |

| 1. Preparation of Iron(II) Sulfate (B86663) Solution | Dissolve iron filings in dilute, degassed sulfuric acid with stirring in a two-neck round bottom flask attached to a condenser.[5] | An excess of sulfuric acid is necessary to ensure the complete dissolution of the iron.[5] |

| 2. Hydrothermal Reaction | Transfer the resulting iron(II) sulfate solution to a Teflon-lined stainless steel autoclave. Add dimethyl oxalate. Seal the autoclave and heat at 120°C.[5] | The reaction time can be varied to control crystal size and yield. |

| 3. Product Collection and Purification | After the reaction, quench the autoclave in an ice bath. Collect the yellow crystals on a Büchner funnel.[5] | |

| 4. Washing and Drying | Wash the crystals with water until the washings are acid-free. Dry the product in vacuo over silica (B1680970) gel.[5] | This ensures the removal of any unreacted starting materials or byproducts. |

Experimental and Analytical Workflow

A typical workflow for the synthesis and characterization of iron(II) oxalate dihydrate is depicted in the following diagram.

Experimental workflow for synthesis and characterization.

Physicochemical Properties

Thermal Decomposition: Upon heating, iron(II) oxalate dihydrate first dehydrates, typically below 230°C.[6] Further heating in an inert atmosphere leads to the decomposition of the anhydrous oxalate to form iron oxides (such as magnetite, Fe₃O₄), iron carbide (Fe₃C), and eventually metallic iron, along with the evolution of carbon monoxide and carbon dioxide.[6] In the presence of air, the final decomposition product is typically hematite (B75146) (α-Fe₂O₃).[2]

Magnetic Properties: Iron(II) oxalate dihydrate is paramagnetic at room temperature.[7][8] At low temperatures, it exhibits antiferromagnetic ordering.[9] The magnetic properties are influenced by the chain-like structure of the compound.[9]

References

- 1. Iron(II) oxalate - Wikipedia [en.wikipedia.org]

- 2. Crystalline-selected synthesis of ferrous oxalate dihydrate from spent pickle liquor | Metallurgical Research & Technology [metallurgical-research.org]

- 3. politesi.polimi.it [politesi.polimi.it]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Ferrous oxalate dihydrate | 6047-25-2 [chemicalbook.com]

- 8. Ferrous oxalate dihydrate Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. apps.dtic.mil [apps.dtic.mil]

Monoclinic and orthorhombic polymorphs of iron(II) oxalate

An In-depth Technical Guide to the Monoclinic and Orthorhombic Polymorphs of Iron(II) Oxalate (B1200264) Dihydrate

Introduction

Iron(II) oxalate dihydrate (FeC₂O₄·2H₂O), also known as the mineral humboldtine, is a coordination polymer of significant interest in materials science.[1][2] It serves as a versatile precursor for the synthesis of various iron oxides, advanced materials for Li-ion batteries, and other functional materials.[1][3] This compound exists in two primary polymorphic forms: the thermodynamically stable monoclinic α-phase and a disordered orthorhombic β-phase.[1] The selective synthesis of these polymorphs is crucial as their distinct crystal structures influence their physical and chemical properties, including thermal stability and electrochemical behavior.[3][4] This guide provides a comprehensive overview of the synthesis, structure, and properties of these two polymorphs, tailored for researchers and professionals in materials science and drug development.

Synthesis of Polymorphs

The synthesis of iron(II) oxalate dihydrate polymorphs is predominantly achieved through precipitation (salt metathesis) reactions, where an aqueous solution of a ferrous salt is combined with a solution of oxalic acid or an oxalate salt.[2][5] The specific polymorph obtained is highly dependent on the reaction temperature.

-

β-FeC₂O₄·2H₂O (Orthorhombic): This phase is typically formed through precipitation at room temperature.[4]

-

α-FeC₂O₄·2H₂O (Monoclinic): The more stable α-phase is obtained by aging the precipitate at elevated temperatures, typically around 80-90°C, or through hydrothermal synthesis.[6] This process allows for the transformation from the β-phase to the α-phase.

The synthesis of high-quality single crystals of the α-phase for detailed structural studies is often accomplished using a hydrothermal approach, which involves the reaction of an iron(II) salt solution with an oxalate source (like dimethyl oxalate) under autogenous pressure at elevated temperatures (e.g., 120°C).[1][2]

Structural and Physicochemical Properties

The core difference between the α- and β-polymorphs lies in their crystal structures, which in turn dictates their properties. The α-polymorph is an ordered, thermodynamically stable phase, while the β-polymorph is characterized by crystallographic disorder, often resulting from stacking faults.[1][2]

Crystallographic Data

The structural parameters for both polymorphs have been determined through X-ray diffraction (XRD). The monoclinic α-phase is the naturally occurring form known as humboldtine.[1]

| Property | α-FeC₂O₄·2H₂O (Monoclinic) | β-FeC₂O₄·2H₂O (Orthorhombic) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Cccm |

| Lattice Parameters | a = 12.06 Å, b = 5.56 Å, c = 9.95 Å, β = 128.5°[6] | a = 12.49 Å, b = 5.56 Å, c = 15.48 Å[3][6][7] |

Thermal Decomposition

The thermal stability of the two polymorphs differs, with the β-phase generally exhibiting higher thermal stability.[4] The decomposition process occurs in stages, beginning with dehydration to form anhydrous iron(II) oxalate, followed by the decomposition of the anhydrous salt into iron oxides. The final product is highly dependent on the surrounding atmosphere.[4][8]

-

In Air: Decomposition leads to the formation of iron(III) oxide (α-Fe₂O₃).[4]

-

In Inert Atmosphere (e.g., Argon, Nitrogen): Decomposition typically yields magnetite (Fe₃O₄).[4][9] At higher temperatures, further reduction to wüstite (FeO) can occur.[8][10]

| Polymorph | Atmosphere | Key Decomposition Temperature | Final Product(s) |

| α-FeC₂O₄·2H₂O | Air | ~239.5°C (Exothermic Peak)[4] | α-Fe₂O₃[4] |

| Argon | ~430°C (Decomposition End)[4] | Fe₃O₄[4] | |

| β-FeC₂O₄·2H₂O | Air | ~250°C (Exothermic Peak)[4] | α-Fe₂O₃[4] |

| Argon | ~500°C (Decomposition End)[4] | Fe₃O₄[4] |

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful tool for probing the local environment of the iron atoms. However, for the hydrated α- and β-polymorphs, the spectral parameters are very similar, making them difficult to distinguish with this method.[11][12] Significant differences emerge upon dehydration. The anhydrous β-iron(II) oxalate shows a single doublet, while samples containing the anhydrous α-phase exhibit an additional doublet with a distinctly different quadrupole splitting.[13]

| Sample | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |

| Anhydrous β-FeC₂O₄ | 1.19 ± 0.01[13] | 1.65 ± 0.01[13] |

| Anhydrous α-FeC₂O₄ | 1.22 ± 0.01[13] | 2.23 ± 0.01[13] |

Note: The anhydrous α-phase is typically observed in a mixture with the β-phase.[13]

Experimental Protocols

Synthesis of β-FeC₂O₄·2H₂O (Orthorhombic)

This protocol is based on the precipitation method at ambient temperature.[3]

-

Preparation of Solutions: Prepare an aqueous solution of an iron(II) salt (e.g., iron(II) sulfate (B86663) heptahydrate, FeSO₄·7H₂O) and a separate aqueous solution of oxalic acid (H₂C₂O₄).

-

Precipitation: Slowly add the oxalic acid solution to the iron(II) sulfate solution under constant stirring at room temperature. A yellow precipitate of β-FeC₂O₄·2H₂O will form immediately.[5][14]

-

Isolation: Allow the precipitate to settle. Filter the solid product using a suitable filtration apparatus.

-

Washing: Wash the collected precipitate several times with deionized water to remove any unreacted reagents and spectator ions.

-

Drying: Dry the final product under vacuum or at a low temperature (e.g., 40°C) to avoid dehydration or phase transformation.

Synthesis of α-FeC₂O₄·2H₂O (Monoclinic)

This protocol involves an aging step at an elevated temperature to ensure the formation of the stable monoclinic phase.[4][6]

-

Preparation of Solutions: As in the synthesis of the β-phase, prepare aqueous solutions of an iron(II) salt and oxalic acid.

-

Precipitation and Aging: Mix the two solutions under stirring. Heat the resulting suspension to 80-90°C and maintain this temperature for a specified aging period (e.g., 1-2 hours) with continuous stirring.[4][6]

-

Isolation: After the aging period, cool the mixture to room temperature. Collect the precipitate by filtration.

-

Washing and Drying: Wash the product with deionized water and dry it under vacuum or at a low temperature.

Hydrothermal Synthesis of α-FeC₂O₄·2H₂O Single Crystals

This two-step method is adapted from protocols designed to produce high-quality single crystals.[1][2] All steps should be performed under an inert atmosphere (e.g., Argon) using Schlenk techniques to prevent oxidation of Fe²⁺.[2]

-

Step 1: Preparation of Iron(II) Sulfate Solution:

-

Step 2: Hydrothermal Reaction:

-

Transfer the resulting iron(II) sulfate solution into a Teflon-lined stainless-steel autoclave.

-

Add an oxalate source, such as dimethyl oxalate.[1]

-

Seal the autoclave and heat it in an oven to 120°C for a designated reaction time (e.g., 24-72 hours).[1][15]

-

After the reaction, quench the vessel in an ice bath to terminate the reaction and promote crystallization.

-

Collect the resulting single crystals of α-FeC₂O₄·2H₂O by filtration, wash with degassed water, and dry under vacuum.

-

Characterization Methodologies

-

X-ray Diffraction (XRD): Used to identify the crystalline phase (polymorph) of the synthesized material and to determine its lattice parameters and space group.[3][16]

-

Thermogravimetric and Differential Scanning Calorimetry (TG-DSC): Employed to study the thermal decomposition behavior of the polymorphs, identifying dehydration and decomposition temperatures and the nature of the thermal events (endothermic or exothermic).[4][10]

-

Mössbauer Spectroscopy: A nuclear technique sensitive to the local chemical and magnetic environment of the iron nuclei, used to characterize the oxidation state and coordination of iron in both the hydrated and anhydrous forms.[11][13]

-

Scanning Electron Microscopy (SEM): Used to investigate the morphology and particle size of the synthesized oxalate crystals.[3]

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystalline-selected synthesis of ferrous oxalate dihydrate from spent pickle liquor | Metallurgical Research & Technology [metallurgical-research.org]

- 5. amazingrust.com [amazingrust.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Thermal decomposition of iron(II) oxalate dihydrate in nitrogen using the Mössbauer effect | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Unraveling of Iron Oxalates: A Technical Guide to Their Thermal Decomposition

For Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of hydrated iron oxalates is a critical process in various scientific and industrial applications, from the synthesis of nanoscale iron oxides for magnetic storage and catalysis to the development of iron-based pharmaceuticals. Understanding the intricate mechanisms that govern these transformations is paramount for controlling the physicochemical properties of the final products. This technical guide provides an in-depth exploration of the thermal decomposition of both hydrated iron(II) oxalate (B1200264) (FeC₂O₄·2H₂O) and hydrated iron(III) oxalate (Fe₂(C₂O₄)₃·nH₂O), detailing the reaction pathways, intermediate products, and the influence of the surrounding atmosphere.

Thermal Decomposition of Hydrated Iron(II) Oxalate (Ferrous Oxalate)

Hydrated iron(II) oxalate dihydrate is a coordination polymer composed of chains of oxalate-bridged ferrous centers, each coordinated by two water molecules.[1] Its thermal decomposition is a multi-step process that is highly dependent on the gaseous environment. The decomposition typically proceeds through an initial dehydration step to form anhydrous ferrous oxalate, which then decomposes into various iron oxides and/or metallic iron.[1]

Decomposition in an Oxidative Atmosphere (Air)

In the presence of air, the thermal decomposition of hydrated iron(II) oxalate leads to the formation of iron(III) oxide (hematite, α-Fe₂O₃). The process involves two main stages: dehydration followed by oxidative decomposition.[2]

Table 1: Quantitative Data for Thermal Decomposition of Hydrated Iron(II) Oxalate in Air

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Solid Product |

| Dehydration | ~100 - 250 | ~20% | H₂O | Anhydrous FeC₂O₄ |

| Oxidative Decomposition | ~250 - 400 | ~30% | CO, CO₂ | α-Fe₂O₃ |

Note: Temperature ranges and mass loss percentages are approximate and can vary depending on experimental conditions such as heating rate.

The exothermic nature of the second stage is attributed to the oxidation of carbon monoxide and the ferrous iron.[2]

Decomposition in an Inert Atmosphere (e.g., Nitrogen)

Under an inert atmosphere, the decomposition pathway is more complex and can yield a mixture of iron oxides. The process begins with dehydration, followed by the decomposition of the anhydrous oxalate.[3]

Table 2: Quantitative Data for Thermal Decomposition of Hydrated Iron(II) Oxalate in an Inert Atmosphere

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Solid Products |

| Dehydration | ~170 - 230 | ~20% | H₂O | Anhydrous FeC₂O₄ |

| Decomposition | > 320 | ~30% | CO, CO₂ | Fe₃O₄ (Magnetite) |

| Further Reduction (at higher temperatures) | > 535 | - | CO | FeO (Wüstite) |

Initially, magnetite (Fe₃O₄) is formed.[3] At temperatures above 535°C, magnetite can be further reduced to wüstite (FeO) by the carbon monoxide produced during the decomposition.[4]

Decomposition in a Self-Generated Atmosphere

When the decomposition is carried out in a closed or semi-closed system, the gaseous products (H₂O, CO, CO₂) influence the reaction pathway. This "self-generated" atmosphere can lead to the formation of different intermediate and final products compared to decomposition in a flowing inert gas.

// Nodes FeC2O4_2H2O [label="FeC₂O₄·2H₂O\n(Hydrated Iron(II) Oxalate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FeC2O4 [label="FeC₂O₄\n(Anhydrous Iron(II) Oxalate)", fillcolor="#FBBC05", fontcolor="#202124"]; Fe2O3 [label="α-Fe₂O₃\n(Hematite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fe3O4 [label="Fe₃O₄\n(Magnetite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FeO [label="FeO\n(Wüstite)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Fe3C [label="Fe₃C\n(Cementite)", fillcolor="#202124", fontcolor="#FFFFFF"]; Fe [label="α-Fe\n(Metallic Iron)", fillcolor="#FFFFFF", fontcolor="#202124", color="#202124"];

// Edges FeC2O4_2H2O -> FeC2O4 [label="+ H₂O", color="#4285F4"]; FeC2O4 -> Fe2O3 [label="Air\n+ CO, CO₂", color="#EA4335"]; FeC2O4 -> Fe3O4 [label="Inert/Self-Generated\n+ CO, CO₂", color="#34A853"]; Fe3O4 -> FeO [label="Self-Generated (>535°C)\n+ CO", color="#5F6368"]; FeC2O4 -> Fe3C [label="Self-Generated (>380°C)\n+ CO", color="#202124"]; Fe3C -> Fe [label="Self-Generated (400-535°C)\n+ C", color="#5F6368"]; }

Caption: Decomposition pathways of hydrated iron(II) oxalate.

In a self-generated atmosphere, the decomposition of anhydrous iron(II) oxalate can lead to the formation of superparamagnetic nanoparticles of magnetite (Fe₃O₄).[4][5] Above 380°C, the carbon monoxide present can reduce some of the remaining ferrous oxalate to iron carbide (cementite, Fe₃C).[4][5] Between 400 and 535°C, iron carbide can then decompose into metallic iron (α-Fe) and carbon.[4][5]

Thermal Decomposition of Hydrated Iron(III) Oxalate (Ferric Oxalate)

The thermal decomposition of hydrated iron(III) oxalate, Fe₂(C₂O₄)₃·nH₂O, is a more complex process that involves an initial reduction of Fe(III) to Fe(II).[6] The decomposition proceeds through the formation of ferrous oxalate as a key intermediate.[6]

The process can be summarized in two main stages:

-

Dehydration and Reduction: The hydrated ferric oxalate first loses its water of crystallization. This is followed by a reduction of the ferric iron to ferrous iron, with the concurrent oxidation of some of the oxalate ligands to carbon dioxide. This results in the formation of ferrous oxalate.[6]

-

Decomposition of Ferrous Oxalate: The intermediate ferrous oxalate then decomposes according to the pathways described in the previous section, depending on the surrounding atmosphere.[6]

Table 3: Quantitative Data for Thermal Decomposition of Hydrated Iron(III) Oxalate

| Decomposition Stage | Temperature Range (°C) | Gaseous Products | Solid Intermediate/Product |

| Dehydration and Reduction | ~150 - 210 | H₂O, CO₂ | FeC₂O₄ |

| Decomposition of Intermediate | > 300 | CO, CO₂ | Iron Oxides (e.g., Fe₂O₃ in air) |

In an inert atmosphere, the decomposition of the intermediate ferrous oxalate will lead to the formation of a mixture of wüstite (FeO), metallic iron (α-Fe), and magnetite (Fe₃O₄).[6] In an oxidative atmosphere, the final product is hematite (B75146) (α-Fe₂O₃).[6]

// Nodes Fe2C2O43_nH2O [label="Fe₂(C₂O₄)₃·nH₂O\n(Hydrated Iron(III) Oxalate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FeC2O4_intermediate [label="FeC₂O₄\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Fe2O3_final [label="α-Fe₂O₃\n(Final Product - Air)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MixedOxides [label="Fe₃O₄, FeO, α-Fe\n(Final Products - Inert)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Fe2C2O43_nH2O -> FeC2O4_intermediate [label="+ H₂O, CO₂", color="#4285F4"]; FeC2O4_intermediate -> Fe2O3_final [label="Air\n+ CO, CO₂", color="#EA4335"]; FeC2O4_intermediate -> MixedOxides [label="Inert\n+ CO, CO₂", color="#34A853"]; }

Caption: Decomposition pathway of hydrated iron(III) oxalate.

Experimental Protocols

The study of the thermal decomposition of iron oxalates relies on a suite of analytical techniques to monitor mass changes, thermal events, and structural transformations as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature ranges of decomposition, the percentage of mass loss at each stage, and the associated thermal events (endothermic or exothermic).

Typical Protocol:

-

Instrument: A simultaneous thermal analyzer (TGA/DSC) is commonly used.

-

Sample Preparation: A small, accurately weighed amount of the hydrated iron oxalate powder (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as flowing air or nitrogen, at a specific flow rate (e.g., 50-100 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument records the sample mass (TGA) and the heat flow difference between the sample and a reference (DSC) as a function of temperature.

// Nodes Sample [label="Hydrated this compound Sample", fillcolor="#FFFFFF", fontcolor="#202124", color="#202124"]; Weighing [label="Accurate Weighing\n(5-10 mg)", fillcolor="#FBBC05", fontcolor="#202124"]; Crucible [label="Placement in\nAlumina/Platinum Crucible", fillcolor="#FBBC05", fontcolor="#202124"]; TGA_DSC [label="TGA/DSC Instrument", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Controlled Heating\n(e.g., 10°C/min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Atmosphere [label="Controlled Atmosphere\n(Air or N₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Acquisition\n(Mass, Heat Flow vs. Temp)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Decomposition Stages, Mass Loss, Thermal Events)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample -> Weighing [color="#202124"]; Weighing -> Crucible [color="#202124"]; Crucible -> TGA_DSC [color="#202124"]; TGA_DSC -> Heating [color="#4285F4"]; TGA_DSC -> Atmosphere [color="#4285F4"]; Heating -> Data [color="#34A853"]; Atmosphere -> Data [color="#34A853"]; Data -> Analysis [color="#EA4335"]; }

Caption: Workflow for TGA/DSC analysis of iron oxalates.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

Typical Protocol:

-

Sample Preparation: Samples of the this compound are heated to specific temperatures (determined from TGA data) in a furnace under a controlled atmosphere and then cooled to room temperature.

-

Instrument: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.

-

Data Collection: The powdered sample is placed on a sample holder, and the XRD pattern is recorded over a specific 2θ range (e.g., 10-80°).

-

Data Analysis: The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present in the sample.

Mössbauer Spectroscopy

Objective: To provide detailed information about the oxidation state, chemical environment, and magnetic properties of the iron atoms in the solid products.

Typical Protocol:

-

Sample Preparation: Similar to XRD, samples are prepared by heating the this compound to specific temperatures.

-

Instrument: A Mössbauer spectrometer with a ⁵⁷Co source is used.

-

Data Collection: Spectra are typically collected at room temperature and sometimes at cryogenic temperatures to investigate magnetic ordering.

-

Data Analysis: The Mössbauer spectra are fitted with appropriate models to determine parameters such as isomer shift, quadrupole splitting, and hyperfine magnetic field, which are characteristic of different iron-containing phases.

Conclusion

The thermal decomposition of hydrated iron oxalates is a multifaceted process that is highly sensitive to the reaction atmosphere. While hydrated iron(II) oxalate decomposes through distinct pathways in oxidative, inert, and self-generated atmospheres to yield a range of iron oxides and even metallic iron, hydrated iron(III) oxalate first undergoes a reduction to an iron(II) oxalate intermediate before further decomposition. A thorough understanding of these mechanisms, elucidated through techniques like TGA/DSC, XRD, and Mössbauer spectroscopy, is essential for the rational design and synthesis of iron-based materials with tailored properties for a wide array of applications.

References

Spectroscopic analysis of iron oxalate complexes

An In-depth Technical Guide to the Spectroscopic Analysis of Iron Oxalate (B1200264) Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize iron oxalate complexes, which are pivotal in fields ranging from photochemistry to materials science and serve as precursors in drug development. It details the synthesis of a key iron(III) oxalate complex, outlines the experimental protocols for its analysis, and presents quantitative spectroscopic data.

Introduction to this compound Complexes

This compound complexes are coordination compounds formed between iron ions (in +2 or +3 oxidation states) and oxalate anions (C₂O₄²⁻), which act as bidentate ligands. These complexes are notable for their photochemical activity and are often used in chemical actinometry to measure light flux.[1] The most common examples include iron(II) oxalate (FeC₂O₄), iron(III) oxalate (Fe₂(C₂O₄)₃), and the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, which forms salts like potassium tris(oxalato)ferrate(III) trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O). Spectroscopic analysis is crucial for determining their structure, purity, and electronic properties.

Synthesis of a Representative Complex: Potassium Tris(oxalato)ferrate(III) Trihydrate

A reliable method for synthesizing high-purity green crystals of K₃[Fe(C₂O₄)₃]·3H₂O involves the reaction of an iron(III) salt with potassium oxalate.[1] The oxalate ions displace the water and chloride ligands coordinated to the Fe³⁺ ion, forming the stable tris(oxalato)ferrate(III) complex.[1]

Experimental Protocol: Synthesis

-

Solution A Preparation: Dissolve 5.0 g of ferric chloride hexahydrate (FeCl₃·6H₂O) in 15 mL of distilled water.

-

Solution B Preparation: Dissolve 12.0 g of potassium oxalate monohydrate (K₂C₂O₄·H₂O) in 30 mL of hot distilled water.

-

Formation of the Complex: Slowly add the warm ferric chloride solution (Solution A) to the hot potassium oxalate solution (Solution B) with constant stirring. A vibrant green solution will form.[1]

-

Crystallization: Cover the beaker and allow the solution to cool to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation and Purification: Collect the green crystals by vacuum filtration using a Büchner funnel. Wash the crystals first with a small amount of cold distilled water and then with ethanol (B145695) to facilitate drying.[1]

-

Drying: Dry the crystals by pressing them between filter papers or in a desiccator. Store the final product in a dark container to prevent photodecomposition.[2]

Spectroscopic Characterization Techniques

A multi-spectroscopic approach is essential for a thorough characterization of this compound complexes. This section details the protocols and data obtained from UV-Visible, Infrared, and Mössbauer spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the complex. For this compound complexes, this technique is particularly useful for observing ligand-to-metal charge-transfer (LMCT) bands.

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Use deionized water or a suitable non-absorbing solvent.

-

Preparation of Blank: Fill a cuvette with the chosen solvent to be used as a reference blank.

-

Sample Preparation: Prepare a dilute solution of the this compound complex with a known concentration. The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically 0.1 - 1.0).

-

Spectral Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorption (λₘₐₓ) and, if the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law.

Quantitative Data: UV-Vis Spectroscopy

| Complex Ion | λₘₐₓ (nm) | Transition Type |

| [Fe³⁺(C₂O₄)]⁺ | ~255 | LMCT |

| [Fe³⁺(C₂O₄)₂]⁻ | ~280 | LMCT |

| [Fe³⁺(C₂O₄)₃]³⁻ | ~292, ~420 | LMCT, d-d transition |

(Data adapted from various spectroscopic studies of iron(III) oxalate species in aqueous solution.[3][4])

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of the functional groups within the complex, primarily the oxalate ligand and any coordinated water molecules. The coordination of the oxalate ion to the iron center causes characteristic shifts in the C=O and C-O stretching frequencies compared to the free oxalate ion.

Experimental Protocol: IR Analysis

-

Sample Preparation: Prepare a solid sample dispersion.

-

KBr Pellet: Mix ~1-2 mg of the complex with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.[5][6]

-

Nujol Mull: Grind a small amount of the complex to a fine powder and add a few drops of Nujol (mineral oil) to create a paste.[7] Spread the paste between two KBr or NaCl plates.

-

-

Background Spectrum: Record a background spectrum of the pure KBr pellet or the Nujol on salt plates.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum, typically in the 4000-400 cm⁻¹ range.[5]

-

Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic vibrational bands.

Quantitative Data: Infrared Spectroscopy

The table below presents the key vibrational frequencies for iron(II) and iron(III) oxalate hydrates.[5][8]

| Assignment | α-FeC₂O₄·2H₂O (cm⁻¹) | Fe₂(C₂O₄)₃·4H₂O (cm⁻¹) |

| ν(O-H) of H₂O | ~3311 | ~3400 |

| νₐₛ(C=O) | ~1605 | 1736, 1668 |

| νₛ(C-O) + ν(C-C) | 1360, 1315 | 1437, 1398 |

| δ(O-C=O) + ν(Fe-O) | ~822 | ~815 |

| ν(Fe-O) + Ring Def. | ~493 | ~532 |

(Data sourced from D'Antonio et al., 2009.[5][8]) The presence of a high-energy IR band around 1736 cm⁻¹ in the iron(III) oxalate suggests the presence of terminal carbonyl groups, pointing to a different structural arrangement compared to the iron(II) complex.[5]

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a powerful technique that provides specific information about the iron nucleus, including its oxidation state, spin state, and the symmetry of its local environment.

Experimental Protocol: Mössbauer Analysis

-

Sample Preparation: A solid, powdered sample of the this compound complex is required. The sample is typically placed in a holder made of a material transparent to gamma rays.

-

Data Acquisition: The sample is cooled to a specific temperature (often liquid nitrogen or helium temperatures) and exposed to a source of gamma rays (typically ⁵⁷Co). The absorption of gamma rays by the ⁵⁷Fe nuclei is measured as a function of the source velocity.

-

Data Analysis: The resulting spectrum is analyzed to determine key hyperfine parameters:

-

Isomer Shift (δ): This is sensitive to the electron density at the nucleus and is highly indicative of the iron's oxidation state (Fe²⁺ vs. Fe³⁺).

-

Quadrupole Splitting (ΔE₋): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient, providing information about the symmetry of the iron's coordination environment.

-

Quantitative Data: Mössbauer Spectroscopy

| Complex | Isomer Shift (δ) mm/s | Quadrupole Splitting (ΔE₋) mm/s | Temperature (K) | Inferred Oxidation State |

| α-FeC₂O₄·2H₂O | 1.18 | 1.70 | 298 | Fe(II) |

| β-FeC₂O₄ | 1.19 | 1.65 | 298 | Fe(II) |

| Fe₂(C₂O₄)₃·4H₂O | 0.38 | 0.53 | 298 | Fe(III) |

(Data sourced from D'Antonio et al., 2009 and Machala et al., 2013.[5][9]) The isomer shift values clearly distinguish between the high-spin Fe(II) (~1.18-1.19 mm/s) and high-spin Fe(III) (~0.38 mm/s) centers.[5] The single quadrupole doublet observed for Fe₂(C₂O₄)₃·4H₂O indicates that both Fe(III) ions in the structure share a similar chemical environment.[5]

Structure and Spectroscopic Relationships

The data from different spectroscopic techniques are complementary and provide a holistic view of the this compound complex.

For instance, in K₃[Fe(C₂O₄)₃], the oxalate ligands are bidentate, coordinating to the central Fe(III) ion to form an octahedral geometry.[1] IR spectroscopy confirms the coordinated nature of the oxalate, Mössbauer spectroscopy confirms the Fe(III) oxidation state, and UV-Vis spectroscopy reveals the characteristic charge-transfer bands responsible for its color and photochemical reactivity. This integrated analytical approach is indispensable for the rigorous characterization of these important coordination complexes.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of potassium trisoxalatoferrate(III) trihydrate - Sciencemadness Wiki [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Magnetic Secrets of Iron(II) Oxalate at Cryogenic Temperatures: A Technical Guide

For Immediate Release

Palo Alto, CA – December 18, 2025 – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the low-temperature magnetic properties of iron(II) oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O). This comprehensive whitepaper details the material's antiferromagnetic behavior at cryogenic temperatures, presenting key quantitative data, detailed experimental protocols, and visual representations of its structural and magnetic characteristics.

Iron(II) oxalate dihydrate, a coordination polymer with a chain-like structure, exhibits intriguing magnetic properties at low temperatures, transitioning to an antiferromagnetically ordered state. Understanding these properties is crucial for its potential applications in various scientific and technological fields. This guide provides a consolidated resource for researchers working with this and similar magnetic materials.

Key Findings and Data

The magnetic susceptibility of powdered iron(II) oxalate dihydrate has been meticulously measured from 1.3 K to 300 K. The data, summarized in the table below, reveals a broad maximum in susceptibility around 30 K, a characteristic feature of low-dimensional antiferromagnetic systems. Above approximately 80 K, the susceptibility follows the Curie-Weiss law.

Table 1: Molar Magnetic Susceptibility of Iron(II) Oxalate Dihydrate at Low Temperatures

| Temperature (K) | Molar Magnetic Susceptibility (χ_M) (cgs/mole) |

| 1.3 | 0.085 |

| 4.2 | 0.088 |

| 10 | 0.102 |

| 20 | 0.118 |

| 30 | 0.120 |

| 40 | 0.115 |

| 50 | 0.108 |

| 77 | 0.088 |

| 300 | 0.030 |

Data extracted from Barros and Friedberg (1965).[1]

A second, sharper peak in susceptibility is observed at approximately 16 K, which is believed to be the Néel temperature (T_N), marking the transition to a three-dimensional antiferromagnetically ordered state.

Table 2: Key Magnetic Parameters for Iron(II) Oxalate Dihydrate

| Parameter | Value |

| Néel Temperature (T_N) | ~16 K |

| Curie-Weiss Temperature (θ) | -25.4 K |

| Intrachain Exchange Constant (J/k_B) | -4.9 K |

Parameters derived from magnetic susceptibility measurements.[1]

The negative Curie-Weiss temperature further supports the presence of antiferromagnetic interactions between the iron(II) ions. The intrachain exchange constant (J) indicates the strength of the magnetic coupling along the polymer chains.

Experimental Protocols

This guide provides detailed methodologies for the key experiments used to characterize the magnetic properties of iron(II) oxalate dihydrate.

Synthesis of Iron(II) Oxalate Dihydrate

High-purity iron(II) oxalate dihydrate can be synthesized via a precipitation reaction between an aqueous solution of a ferrous salt (e.g., ferrous sulfate (B86663) or ferrous ammonium (B1175870) sulfate) and a solution of oxalic acid. The resulting precipitate is then washed and dried.

Magnetic Susceptibility Measurement

Low-temperature magnetic susceptibility measurements are typically performed using a SQUID (Superconducting Quantum Interference Device) or a VSM (Vibrating Sample Magnetometer).

Protocol for SQUID Magnetometry:

-

A powdered sample of iron(II) oxalate dihydrate is packed into a gelatin capsule or a similar non-magnetic sample holder.

-

The sample holder is mounted in the SQUID magnetometer.

-

The sample chamber is evacuated and then backfilled with a small amount of helium gas to ensure thermal contact.

-

The temperature is lowered to the desired starting point (e.g., 1.8 K).

-

A small DC magnetic field (typically 100-1000 Oe) is applied.

-

The magnetic moment of the sample is measured as the temperature is slowly increased.

-

The magnetic susceptibility is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the sample.

Specific Heat Measurement

The low-temperature heat capacity is measured using adiabatic calorimetry to determine the energy required to raise the temperature of the sample by a specific amount.

Protocol for Adiabatic Calorimetry:

-

A precisely weighed powdered sample is placed in a sample holder within the calorimeter.

-

The calorimeter is cooled to the lowest desired temperature under high vacuum.

-

A known amount of heat is supplied to the sample through a heater, and the resulting temperature increase is measured with a calibrated thermometer.

-

The heat capacity is calculated from the heat input and the temperature change.

-

This process is repeated at various temperatures to map out the heat capacity as a function of temperature. A sharp peak in the heat capacity is expected at the Néel temperature.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of materials.

Protocol for Neutron Powder Diffraction:

-

A powdered sample of iron(II) oxalate dihydrate is loaded into a vanadium sample can, which is chosen for its low neutron scattering cross-section.

-

The sample can is mounted in a cryostat within the neutron powder diffractometer.

-

A monochromatic beam of neutrons is directed at the sample.

-

The intensity of the scattered neutrons is measured as a function of the scattering angle (2θ) at various temperatures, particularly below the Néel temperature.

-

The appearance of new Bragg peaks in the diffraction pattern below T_N is indicative of long-range magnetic ordering. The positions and intensities of these magnetic peaks are used to determine the arrangement of the magnetic moments in the crystal lattice.

Visualizing the Structure and Experimental Workflow

To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

References

Chemical formula and molar mass of iron oxalate dihydrate

An In-depth Guide to Iron(II) Oxalate (B1200264) Dihydrate: Chemical Formula and Molar Mass

This technical guide provides a detailed overview of the chemical formula and molar mass of iron(II) oxalate dihydrate, a compound of significance to researchers, scientists, and professionals in drug development. This document adheres to stringent data presentation and visualization standards to ensure clarity and precision for a scientific audience.

Chemical Identity

Iron oxalate dihydrate is an inorganic compound, with the iron atom in the +2 oxidation state, commonly referred to as ferrous oxalate dihydrate. It is a coordination polymer that consists of oxalate-bridged ferrous centers, each coordinated with two water molecules (aquo ligands)[1].

Quantitative Data Summary

The fundamental chemical properties of iron(II) oxalate dihydrate are summarized in the table below for quick reference.

| Parameter | Value | Reference |

| Chemical Formula | FeC₂O₄·2H₂O (or C₂H₄FeO₆) | [2][3][4][5] |

| Molar Mass | 179.89 g/mol | [2][4][5][6] |

| CAS Number | 6047-25-2 | [3][5] |

| Appearance | Yellow powder | [1][4] |

Molecular Composition

The logical relationship between the constituent parts of iron(II) oxalate dihydrate is illustrated in the diagram below. This visualization depicts the primary components that form the hydrated compound.

Caption: Molecular components of iron(II) oxalate dihydrate.

Molar Mass Calculation Protocol

The molar mass of iron(II) oxalate dihydrate (FeC₂O₄·2H₂O) is calculated by summing the atomic masses of its constituent atoms. The detailed protocol for this calculation is as follows:

-

Identify Atomic Masses : The standard atomic masses of the elements are utilized:

-

Iron (Fe): 55.845 g/mol

-

Carbon (C): 12.011 g/mol

-

Oxygen (O): 15.999 g/mol

-

Hydrogen (H): 1.008 g/mol

-

-

Sum Atomic Masses : The molar mass is the sum of the masses of one iron atom, two carbon atoms, six oxygen atoms (four from the oxalate and two from the water), and four hydrogen atoms.

-

Molar Mass of Fe : 1 × 55.845 g/mol = 55.845 g/mol

-

Molar Mass of C : 2 × 12.011 g/mol = 24.022 g/mol

-

Molar Mass of O : 6 × 15.999 g/mol = 95.994 g/mol

-

Molar Mass of H : 4 × 1.008 g/mol = 4.032 g/mol

-

-

Total Molar Mass :

-

Molar Mass = 55.845 + 24.022 + 95.994 + 4.032 = 179.893 g/mol

-

This calculated value is consistent with the experimentally cited molar mass of 179.89 g/mol [2][4][5][6].

References

- 1. Iron(II) oxalate - Wikipedia [en.wikipedia.org]

- 2. Ferrous oxalate dihydrate | C2H4FeO6 | CID 516788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. strem.com [strem.com]

- 4. wholesale Iron(II) oxalate dihydrate Crystalline - FUNCMATER [funcmater.com]

- 5. scbt.com [scbt.com]

- 6. Iron(II) oxalate dihydrate, 99% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Coordination Chemistry of Iron with Oxalate Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of iron with oxalate (B1200264) ligands, focusing on the synthesis, structure, properties, and applications of these complexes. Particular attention is given to iron(II) and iron(III) oxalate compounds, which exhibit a rich and varied chemistry with implications for materials science, photochemistry, and nanomedicine.

Introduction to Iron-Oxalate Coordination Chemistry

Iron, in its +2 and +3 oxidation states, readily forms coordination complexes with the oxalate anion (C₂O₄²⁻), a versatile bidentate ligand. The oxalate ligand can chelate to a single metal center or bridge between multiple metal centers, leading to the formation of mononuclear complexes, coordination polymers, and extended network structures. The resulting iron-oxalate complexes exhibit interesting magnetic, photochemical, and thermal properties that are of significant interest to researchers.

A well-known example is potassium ferrioxalate (B100866), K₃[Fe(C₂O₄)₃]·3H₂O, a coordination complex where three bidentate oxalate ligands coordinate to a central iron(III) ion.[1][2] This compound is notable for its vibrant green color and its high photosensitivity, which has led to its use in chemical actinometry and blueprinting processes.[3] In contrast, iron(II) oxalate, or ferrous oxalate, often exists as a coordination polymer, FeC₂O₄·2H₂O, known as the mineral humboldtine.[4][5] This compound serves as a precursor for the synthesis of iron oxides and has applications in battery materials.[4][6]

Structure and Bonding in Iron-Oxalate Complexes

The structural diversity of iron-oxalate complexes is a key aspect of their chemistry. The coordination geometry around the iron center is typically octahedral.[2][7]

Iron(III) Oxalate Complexes: In the widely studied tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, the Fe³⁺ ion is octahedrally coordinated by the oxygen atoms of three bidentate oxalate ligands, forming a chiral complex with D₃ symmetry.[1][2] The structure of hydrated ferric oxalate, Fe₂(C₂O₄)₃·4H₂O, is a coordination polymer where oxalate ligands bridge between iron centers.[7] X-ray and neutron powder diffraction studies have revealed a triclinic unit cell for Fe₂(C₂O₄)₃·4H₂O, with octahedrally coordinated iron atoms linked into zig-zag chains.[8]

Iron(II) Oxalate Complexes: Iron(II) oxalate dihydrate (FeC₂O₄·2H₂O) exists as a coordination polymer consisting of chains of oxalate-bridged ferrous centers.[5] Each iron atom is in an octahedral environment, coordinated to two water molecules and four oxygen atoms from two bridging oxalate ligands.[5][9] Spectroscopic investigations have shown that the two polymorphic forms of FeC₂O₄·2H₂O, α and β, are structurally very similar.[10]

Table 1: Structural Data for Selected Iron-Oxalate Complexes

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference(s) |

| Potassium Ferrioxalate Trihydrate | K₃[Fe(C₂O₄)₃]·3H₂O | Monoclinic | P2₁/c | Octahedral [Fe(C₂O₄)₃]³⁻ anions with D₃ symmetry. | [11] |

| Iron(III) Oxalate Tetrahydrate | Fe₂(C₂O₄)₃·4H₂O | Triclinic | - | Octahedrally coordinated Fe³⁺ in zig-zag chains. | [8] |

| Iron(II) Oxalate Dihydrate (Humboldtine) | α-FeC₂O₄·2H₂O | Monoclinic | C2/c | Infinite chains of oxalate-bridged Fe²⁺ centers. | [9][10] |

Physicochemical Properties of Iron-Oxalate Complexes

The electronic configuration of the iron center and the nature of the iron-oxalate bonding give rise to distinct magnetic, thermal, and photochemical properties.

The magnetic properties of iron-oxalate complexes are dictated by the spin state of the iron ions and the magnetic exchange interactions mediated by the oxalate bridges.

-

Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O): Magnetic susceptibility measurements indicate weak antiferromagnetic interactions between the iron(III) ions.[11] The effective magnetic moment is slightly lower than the spin-only value for a high-spin d⁵ system (S=5/2), consistent with an octahedral Fe³⁺ complex.[11]

-

Iron(II) Oxalate (FeC₂O₄·2H₂O): This compound exhibits intrachain magnetic ordering at low temperatures.[12]

-

Mixed-Metal Oxalates: Oxalate ligands are effective mediators of magnetic exchange, leading to interesting magnetic phenomena in heterometallic complexes. For instance, rare earth-iron oxalate-bridged complexes like CeFe(C₂O₄)₃·9H₂O and PrFe(C₂O₄)₃·9H₂O exhibit antiferromagnetic coupling.[13]

Table 2: Magnetic Properties of Selected Iron-Oxalate Complexes

| Compound | Formula | Magnetic Behavior | Paramagnetic Curie Temperature (θ) | Effective Magnetic Moment (μ_eff) | Reference(s) |

| Potassium Ferrioxalate Trihydrate | K₃[Fe(C₂O₄)₃]·3H₂O | Weakly Antiferromagnetic | -3.0(1) K | 5.88 μB | [11] |

| Cerium Iron Oxalate Nonahydrate | CeFe(C₂O₄)₃·9H₂O | Antiferromagnetic | -1.4 K | - | [13] |

| Praseodymium this compound Nonahydrate | PrFe(C₂O₄)₃·9H₂O | Antiferromagnetic | -2.7 K | - | [13] |

The thermal decomposition of iron-oxalate complexes has been studied extensively, as it provides a route to the synthesis of various iron oxides. The decomposition pathway is sensitive to the atmosphere (oxidative or inert).

-

Iron(II) Oxalate Dihydrate (FeC₂O₄·2H₂O): In an inert atmosphere, dehydration occurs around 200°C, followed by decomposition of the anhydrous oxalate at approximately 365°C.[14] In air, the decomposition of pure iron(II) oxalate can yield maghemite (γ-Fe₂O₃) at temperatures around 573 K.[15]

-

Iron(III) Oxalate Tetrahydrate (Fe₂(C₂O₄)₃·4H₂O): The decomposition in an inert atmosphere involves dehydration followed by the formation of ferrous oxalate as an intermediate, which then decomposes to wüstite (FeO).[16]

-

Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O): In air, the anhydrous complex decomposes in a two-stage process, initially forming ferric oxide and potassium oxalate, with the latter decomposing at a lower temperature than the pure salt.[14]

Table 3: Thermal Decomposition Data for Iron-Oxalate Complexes

| Compound | Atmosphere | Dehydration Temperature | Decomposition Temperature | Final Product(s) | Reference(s) |

| FeC₂O₄·2H₂O | Nitrogen | ~200 °C | ~365 °C | - | [14] |

| FeC₂O₄·2H₂O | Air | - | - | γ-Fe₂O₃ (at 573 K) | [15] |

| Fe₂(C₂O₄)₃·4H₂O | Nitrogen | ~175 °C | 300-340 °C | FeO | [16] |

| K₃[Fe(C₂O₄)₃] | Air | - | 280-300 °C, 345 °C | Fe₂O₃, K₂CO₃, Fe | [14] |

The ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, is highly photosensitive.[3] Upon absorption of a photon, typically in the UV-visible region, an intramolecular ligand-to-metal charge transfer (LMCT) occurs.[17] This process leads to the reduction of Fe(III) to Fe(II) and the oxidation of an oxalate ligand to carbon dioxide.[3][18] This photoreduction is the basis for its use in actinometry, a technique to measure photon flux.[17][18]

The primary photochemical process involves the formation of a radical complex, [(C₂O₄)₂Feᴵᴵ(C₂O₄⁻)]³⁻.[19][20][21] This intermediate can then undergo further reactions, leading to the formation of Fe(II) and CO₂. The quantum yield for the formation of Fe(II) is high and well-characterized over a range of wavelengths, making ferrioxalate an excellent chemical actinometer.[18]

Experimental Protocols

Detailed methodologies for the synthesis of iron-oxalate complexes are crucial for reproducible research. Below are representative protocols for the preparation of potassium ferrioxalate.

This synthesis is a classic inorganic chemistry experiment that can be adapted for various research purposes.[3]

Method 1: From Ferric Chloride [3][22]

-

Preparation of Ferric Hydroxide (B78521): Dissolve ferric chloride (e.g., 3.5 g) in water (e.g., 10 mL). In a separate beaker, dissolve potassium hydroxide (e.g., 4 g) in water (e.g., 50 mL). Slowly add the potassium hydroxide solution to the ferric chloride solution with constant stirring to precipitate reddish-brown ferric hydroxide, Fe(OH)₃.[23][24] Filter the precipitate and wash it with hot water.[23][24]

-

Formation of the Complex: Prepare a solution of potassium oxalate monohydrate (e.g., 5.5 g) and oxalic acid (e.g., 4 g) in water (e.g., 100 mL).[24] Gradually add the freshly prepared ferric hydroxide precipitate to this solution while stirring. The precipitate will dissolve to form a green solution of the potassium ferrioxalate complex.[23][24]

-

Crystallization: Filter the solution to remove any insoluble impurities.[24] Gently heat the solution in a china dish to concentrate it until the crystallization point is reached.[23][24]

-

Isolation of Crystals: Cool the concentrated solution in an ice bath or let it cool slowly to obtain emerald green crystals of K₃[Fe(C₂O₄)₃]·3H₂O.[3][23] Collect the crystals by filtration, wash with a small amount of cold water, then with ethanol (B145695), and dry them.[3][24]

Method 2: From Ferrous Ammonium (B1175870) Sulfate (B86663) [25][26]

-

Preparation of Iron(II) Oxalate: Dissolve ferrous ammonium sulfate hexahydrate (e.g., 5 g) in slightly acidified water. Add an excess of oxalic acid solution (e.g., 0.5 M) and heat the mixture to boiling to precipitate yellow iron(II) oxalate, FeC₂O₄.[25][26]

-

Oxidation to Iron(III): Decant the supernatant and wash the precipitate with hot water. Add a solution of potassium oxalate (e.g., ~1 M) to the precipitate and heat to about 40°C. Slowly add hydrogen peroxide (e.g., 6%) dropwise while maintaining the temperature between 40-50°C to oxidize Fe(II) to Fe(III).[25]

-

Formation and Crystallization of the Complex: Heat the resulting solution to boiling and add a solution of oxalic acid. The solution should turn clear green.[25] Cool the solution and add ethanol to induce crystallization of the product.[27]

-

Isolation: Collect the green crystals by vacuum filtration, wash with ethanol, and air dry.[28]

Applications in Drug Development and Research

The unique properties of iron-oxalate complexes make them promising candidates for various applications in drug development and biomedical research.

-

Drug Delivery: Iron-oxalate based materials are being explored for drug delivery systems. Anhydrous iron oxalates have been investigated as anode materials for Li-ion batteries, and similar principles of ion intercalation could potentially be applied to drug loading and release.[4] The coordination of oxalate to transferrin, an iron-transport protein, has been shown to inhibit iron release, which could have implications for modulating iron metabolism in certain disease states.[29][30]

-

Photodynamic Therapy: The photochemical reactivity of ferrioxalate, which generates reactive oxygen species, suggests potential applications in photodynamic therapy, where light is used to activate a photosensitizer to kill cancer cells.[18]

-

Precursors for Nanomaterials: The thermal decomposition of iron-oxalate complexes provides a convenient route to synthesize iron oxide nanoparticles with controlled size and morphology.[6][15] These nanoparticles have numerous applications in areas such as magnetic resonance imaging (MRI), targeted drug delivery, and hyperthermia cancer therapy.

Conclusion

The coordination chemistry of iron with oxalate ligands is a rich and multifaceted field. The ability of oxalate to act as both a chelating and a bridging ligand gives rise to a wide array of mononuclear and polynuclear complexes with diverse structures and properties. From the classic photosensitivity of ferrioxalate to the use of ferrous oxalate as a precursor for advanced materials, these compounds continue to be of fundamental and practical importance. For researchers in materials science and drug development, a thorough understanding of the synthesis, structure, and reactivity of iron-oxalate complexes is essential for harnessing their full potential in creating novel functional materials and therapeutic agents.

References

- 1. Transition metal oxalate complex - Wikipedia [en.wikipedia.org]

- 2. Draw the structure of the this compound complex [Fe(C2O4)3]3-. - McMurry 8th Edition Ch 21 Problem 70 [pearson.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Iron(II) oxalate - Wikipedia [en.wikipedia.org]

- 6. confer.cz [confer.cz]

- 7. Ferric oxalate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for High Pressure Research | MDPI [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The thermal decomposition of oxalates. Part IX. The thermal decomposition of the oxalate complexes of iron - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. New insight into photochemistry of ferrioxalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]

- 24. byjus.com [byjus.com]

- 25. genchem.chem.umass.edu [genchem.chem.umass.edu]

- 26. Chem 121, Exp 1, Synthesis of an Iron Coordination Complex [genchem.chem.umass.edu]

- 27. cerritos.edu [cerritos.edu]

- 28. m.youtube.com [m.youtube.com]

- 29. researchgate.net [researchgate.net]

- 30. The oxalate effect on release of iron from human serum transferrin explained - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Photochemical Decomposition of Iron(III) Oxalate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core processes involved in the photochemical decomposition of the iron(III) oxalate (B1200264) complex, scientifically known as tris(oxalato)ferrate(III). Renowned for its high sensitivity to light, this complex is a cornerstone of chemical actinometry, a technique used to measure photon flux.[1][2][3] Understanding its decomposition is crucial for accurate photochemical measurements and for leveraging its properties in various applications, including advanced oxidation processes.[4][5]

Core Principles of Photochemical Decomposition

The photochemical sensitivity of the iron(III) oxalate complex, [Fe(C₂O₄)₃]³⁻, stems from its strong absorption of light across a broad range of the UV and visible spectrum (approximately 250 nm to 580 nm).[1] This absorption corresponds to a ligand-to-metal charge-transfer (LMCT) transition.[6][7] Upon absorbing a photon (hν), an electron is transferred from an oxalate ligand to the central Fe(III) ion, initiating a rapid reduction to Fe(II).[7][8]

The overall, simplified reaction is: 2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂[9]

This process is characterized by a high quantum yield, often exceeding unity, which indicates that the initial photo-initiation leads to subsequent "dark" reactions that produce additional Fe(II) ions.[4]

Reaction Mechanism

The decomposition mechanism is an ultrafast, multi-step process that has been elucidated through time-resolved spectroscopy and flash photolysis studies.[2][7][10]

-

Photoexcitation and Intramolecular Electron Transfer: The process begins with the absorption of a photon, promoting the complex to an excited LMCT state.[7] On a sub-picosecond timescale, an intramolecular electron transfer occurs, reducing the iron center from Fe(III) to Fe(II) and forming a transient radical complex.[2][3][6] [Feᴵᴵᴵ(C₂O₄)₃]³⁻ + hν → *[Feᴵᴵᴵ(C₂O₄)₃]³⁻ → [(C₂O₄)₂Feᴵᴵ(C₂O₄⁻)]³⁻

-

Dissociation and Radical Reactions: The primary radical complex is unstable. It can dissociate to release an oxalate radical anion (C₂O₄⁻) or undergo internal rearrangement and decarboxylation to form a carbon dioxide radical anion (CO₂⁻).[2][4][7] [(C₂O₄)₂Feᴵᴵ(C₂O₄⁻)]³⁻ → [Feᴵᴵ(C₂O₄)₂]²⁻ + C₂O₄⁻ C₂O₄⁻ → CO₂ + CO₂⁻

-

Secondary Reactions: The highly reactive radical anions (C₂O₄⁻ or CO₂⁻) can then react with another ground-state [Fe(C₂O₄)₃]³⁻ complex, reducing it to Fe(II) and generating more product. This secondary reaction is responsible for the quantum yield often being greater than one.[4] [Feᴵᴵᴵ(C₂O₄)₃]³⁻ + C₂O₄⁻ → [Feᴵᴵ(C₂O₄)₃]²⁻ + 2CO₂ [Feᴵᴵᴵ(C₂O₄)₃]³⁻ + CO₂⁻ → [Feᴵᴵ(C₂O₄)₂]²⁻ + C₂O₄²⁻ + CO₂

The key mechanistic steps are visualized in the diagram below.

Quantitative Data for Ferrioxalate (B100866) Actinometry

The precise and well-characterized nature of the decomposition allows the ferrioxalate system to serve as a reliable chemical actinometer.[11] Key quantitative data are summarized below.

Table 1: Quantum Yield (Φ) of Fe²⁺ Formation for 0.006 M K₃[Fe(C₂O₄)₃]

| Wavelength (nm) | Quantum Yield (Φ) |

|---|---|

| 254 | 1.25 |

| 313 | 1.24 |

| 334 | 1.23 |

| 366 | 1.20 |

| 405 | 1.14 |

| 436 | 1.01 |

| 468 | 0.93 |

| 509 | 0.86 |

| 546 | 0.15 |

| 577 | < 0.01 |

Note: Quantum yields can be dependent on actinometer concentration and temperature.[9] Data compiled from multiple sources.[1][9][12]

Table 2: Molar Absorptivity of the Fe(II)-Phenanthroline Complex

| Parameter | Value |

|---|---|

| Complex | [Fe(phen)₃]²⁺ (Ferroin) |

| Wavelength of Max Abs (λₘₐₓ) | 508-510 nm |

| Molar Absorptivity (ε) | 11,100 M⁻¹cm⁻¹ |

The Fe(II) produced is quantified by complexation with 1,10-phenanthroline, which forms an intensely colored complex.[13][14]

Experimental Protocols

Accurate use of the ferrioxalate system requires careful preparation of the complex and precise execution of the actinometry protocol. All operations involving the potassium ferrioxalate solution must be performed in the dark or under red light to prevent premature decomposition.[1][13]

This protocol describes a common and reliable method for synthesizing the light-sensitive green crystals.[15]

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Distilled or deionized water

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Prepare Solutions:

-

Dissolve ferric chloride hexahydrate in a minimal amount of hot water (e.g., 12.16 g FeCl₃ in 50 mL H₂O for a 1.5 M solution).[9]

-

In a separate beaker, dissolve potassium oxalate monohydrate in hot water. A 3:1 molar excess of potassium oxalate to ferric chloride is required (e.g., 41.45 g K₂C₂O₄·H₂O in 150 mL H₂O for a 1.5 M solution).[13]

-

-

Formation of the Complex: Slowly and with constant stirring, add the ferric chloride solution to the hot potassium oxalate solution. A vibrant green solution containing the [Fe(C₂O₄)₃]³⁻ complex will form.[15]

-

Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Protect the solution from light during this process.

-

Filtration and Washing: Collect the precipitated green crystals by vacuum filtration. Wash the crystals first with a small amount of cold distilled water, followed by a wash with ethanol to aid in drying.[15]

-

Drying and Storage: Dry the crystals completely, either by air-drying in the dark or in a desiccator. Store the final product in a dark, well-sealed container.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of Ferric Oxalate Photolysis [escholarship.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]

- 5. scribd.com [scribd.com]

- 6. escholarship.org [escholarship.org]

- 7. benchchem.com [benchchem.com]

- 8. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 9. benchchem.com [benchchem.com]

- 10. Ultraviolet photochemical reaction of [Fe(III)(C2O4)3]3− in aqueous solutions studied by femtosecond time-resolved X-ray absorption spectroscopy using an X-ray free electron laser - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. technoprocur.cz [technoprocur.cz]

- 13. hepatochem.com [hepatochem.com]

- 14. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 15. benchchem.com [benchchem.com]

The Untapped Potential of Iron Oxalate: An In-depth Technical Guide to its Electronic Band Structure for Semiconductor Applications

For Immediate Release

A comprehensive technical guide exploring the electronic band structure of iron oxalate (B1200264), a promising and cost-effective material for next-generation semiconductor applications, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the material's fundamental electronic properties, offering a detailed analysis of its potential to revolutionize various technological fields.

Iron oxalate, a coordination polymer, has garnered increasing interest for its intriguing semiconductor properties. This guide provides a consolidated resource on its electronic characteristics, supported by experimental data and theoretical models, to accelerate research and development in this area.

Core Electronic Properties: A Blend of Experimental and Theoretical Insights

The electronic behavior of this compound is dictated by its unique molecular structure and the interplay of its constituent iron and oxalate ions. Understanding its electronic band structure is paramount for harnessing its potential in semiconductor devices.

Recent studies have begun to unravel the electronic characteristics of this compound, revealing it as a semiconductor with a tunable band gap. Experimental investigations using techniques such as UV-Vis spectroscopy have reported band gap energies for this compound dihydrate in the range of 2.35 eV to 2.77 eV.[1] Theoretical calculations using Density Functional Theory (DFT) have further illuminated its electronic nature, suggesting that ferrous oxalate dihydrate is an indirect semiconductor with a calculated band gap of approximately 0.7 eV and a vertical gap of 0.94 eV. This discrepancy between experimental and theoretical values highlights the need for further investigation and refinement of computational models.

Table 1: Reported Band Gap Energies of this compound

| Material Form | Experimental Method | Band Gap (eV) | Theoretical/Experimental |

| This compound Dihydrate (FOD-ore) | UV-Vis Spectroscopy | 2.35 | Experimental |

| This compound Dihydrate (FOD) | UV-Vis Spectroscopy | 2.4 | Experimental |

| α-FeC₂O₄·2H₂O | Not Specified | ~2.77 | Not Specified |

| Ferrous Oxalate Dihydrate (FOD) | DFT Calculation | 0.7 (indirect) | Theoretical |

| Ferrous Oxalate Dihydrate (FOD) | DFT Calculation | 0.94 (vertical) | Theoretical |

While direct experimental values for charge carrier mobility and effective mass of this compound remain elusive in the current literature, the conductivity of related mixed-valence Fe(II)Fe(III) coordination polymers has been measured to be in the range of 2 x 10⁻³ S/cm.

Proposed Charge Transport Mechanism: A Small-Polaron Hopping Model

The prevailing theoretical model for charge transport in two-dimensional oxalate-type Fe(II)Fe(III) networks is the small-polaron hopping model . In this model, charge carriers (electrons or holes) are localized on specific iron sites due to strong electron-phonon coupling, forming polarons. Charge transport occurs through thermally activated "hopping" of these polarons from one iron site to another.

This mechanism is influenced by the vibrational modes of the crystal lattice and the electronic coupling between adjacent iron centers, which is mediated by the oxalate ligands. The efficiency of this hopping process, and thus the overall conductivity, is dependent on temperature and the specific structural arrangement of the this compound crystals.

Experimental Protocols for Characterization

To facilitate further research, this guide outlines key experimental procedures for characterizing the semiconductor properties of this compound.

Synthesis of High-Purity Iron(II) Oxalate Dihydrate

A common method for synthesizing high-purity iron(II) oxalate dihydrate involves the reaction of a ferrous salt with oxalic acid.

Materials:

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or Ferrous ammonium (B1175870) sulfate hexahydrate

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare an aqueous solution of the ferrous salt.

-

Prepare a separate aqueous solution of oxalic acid.

-

Slowly add the oxalic acid solution to the ferrous salt solution while stirring continuously. A yellow precipitate of iron(II) oxalate dihydrate will form immediately.

-

Continue stirring for a designated period to ensure complete precipitation.

-

Isolate the precipitate by filtration (e.g., using a Büchner funnel).

-